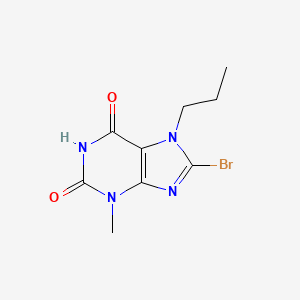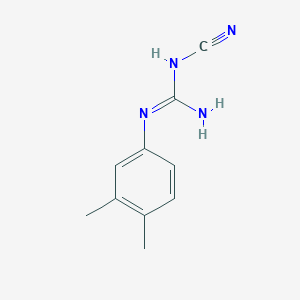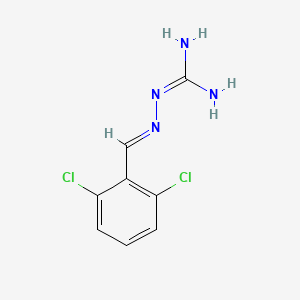
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of hydroxyl groups, a methyl group, and an ethoxyphenoxy group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-ethoxyphenol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired ethanone compound.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Where the reaction is carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as acids or bases for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield secondary alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the effects of phenolic compounds on biological systems.
Medicine: As a potential therapeutic agent due to its phenolic structure, which may exhibit antioxidant or anti-inflammatory properties.
Industry: In the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-hydroxyphenoxy)ethanone
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is unique due to the presence of both ethoxy and hydroxyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-21-12-4-6-13(7-5-12)22-10-16(19)14-8-9-15(18)11(2)17(14)20/h4-9,18,20H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOIFRAHVZGKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one](/img/structure/B7772390.png)




![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)



![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)
